molecular formula C16H15N5O3S2 B2889951 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 872590-24-4

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2889951
CAS RN: 872590-24-4
M. Wt: 389.45
InChI Key: JEWFINOUVQIMPU-UHFFFAOYSA-N
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Description

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N5O3S2 and its molecular weight is 389.45. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

CCG-195298: has potential applications in the field of drug discovery, particularly in the design of new therapeutic agents. Its structure, which includes a benzodioxole moiety, imidazole ring, and thiadiazole group, suggests it could interact with various biological targets. Researchers can use computational tools like those developed by the Chemical Computing Group to model the interactions of CCG-195298 with proteins or nucleic acids, aiding in the identification of potential drug candidates .

Antifungal Agents

Compounds with structures similar to VU0458394-1 have been synthesized and evaluated for their antifungal properties. The presence of the 1,3-benzodioxol-5-ylmethyl and imidazol-2-yl groups could make this compound a candidate for further synthesis and characterization as a new antifungal agent .

Anticancer Research

The structural components of 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suggest it could be useful in anticancer research. Similar compounds have been designed, synthesized, and evaluated for their anticancer activity, providing a template for further optimization and understanding of structure-activity relationships in indole anticancer molecules .

Antimicrobial Potential

Imidazole-containing compounds, such as 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , have shown good antimicrobial potential. This suggests that the compound could be explored for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents .

CO2 Capture and Storage

The molecular structure of this compound indicates potential for application in materials science, particularly in the development of metal-organic frameworks (MOFs) for CO2 capture and storage. Dioxole functionalized MOFs have been reported, and the benzodioxol moiety in this compound could be utilized in similar ways to create new materials for environmental applications .

Molecular Electrostatic Potential Analysis

The compound’s diverse functional groups make it a suitable candidate for studies involving molecular electrostatic potentials (MEP). MEP analysis can provide insights into the physicochemical properties of molecules, which is valuable in the development of compounds with specific desired characteristics .

properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-10-19-20-15(26-10)18-14(22)8-25-16-17-4-5-21(16)7-11-2-3-12-13(6-11)24-9-23-12/h2-6H,7-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWFINOUVQIMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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